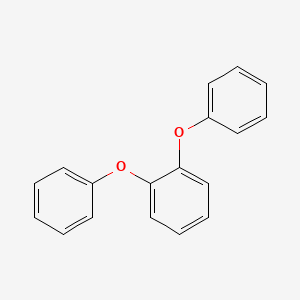

1,2-Diphenoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPTYOFKSOWKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955368 | |

| Record name | 1,1'-[1,2-Phenylenebis(oxy)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3379-37-1 | |

| Record name | 1,2-Diphenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3379-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-[1,2-Phenylenebis(oxy)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Diphenoxybenzene and Its Derivatives

Classical Approaches in Diaryl Ether Synthesis

Traditional methods for diaryl ether synthesis have been refined over more than a century, providing a robust foundation for the preparation of compounds like 1,2-diphenoxybenzene.

First reported by Fritz Ullmann in 1903, the Ullmann condensation is a quintessential method for forming diaryl ethers. beilstein-journals.org The classical protocol involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). beilstein-journals.org This reaction traditionally required harsh conditions, such as high temperatures (often around 200 °C) and stoichiometric amounts of copper powder, which limited its application to substrates with robust functional groups. beilstein-journals.org The synthesis of this compound via this route would typically involve the reaction of catechol (1,2-dihydroxybenzene) with a halobenzene or a phenoxide with 1,2-dihalobenzene in the presence of copper.

Over the past few decades, significant modifications have modernized the Ullmann synthesis, making it milder and more versatile. These advancements focus on improving catalyst efficiency, lowering reaction temperatures, and broadening substrate scope. Key modifications include:

Catalyst System: The use of catalytic amounts of soluble copper(I) salts, such as copper(I) iodide (CuI) or bromide (CuBr), has replaced the less efficient copper powder.

Ligand Acceleration: The introduction of chelating ligands has been shown to accelerate the reaction, allowing for lower temperatures (90–110 °C) and reduced catalyst loading (5-10 mol%). beilstein-journals.org A wide variety of N,N- and N,O-chelating ligands, such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines, have proven effective. beilstein-journals.org

Base and Solvent: The choice of base and solvent is critical. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed to deprotonate the phenol. researchgate.net Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used.

The table below compares the classical and modern Ullmann reaction conditions.

| Feature | Classical Ullmann Synthesis | Modern Ullmann Synthesis |

| Copper Source | Stoichiometric copper powder | Catalytic Cu(I) salts (e.g., CuI) |

| Temperature | High (~200 °C) | Mild (80–130 °C) |

| Ligands | None | Chelating ligands (e.g., diamines, amino acids) |

| Reaction Time | Often >24 hours | Typically 12-24 hours |

| Substrate Scope | Limited to robust molecules | Broad, tolerates more functional groups |

Phenolic Substitution and Direct Coupling Reactions

Phenolic substitution, primarily through nucleophilic aromatic substitution (SNAr), provides an alternative pathway to diaryl ethers. For this reaction to proceed, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at positions ortho or para to the halogen. The synthesis of a substituted this compound derivative, 4,5-diphenoxybenzene-1,2-dicarbonitrile, exemplifies this approach, where the two chlorine atoms of 4,5-dichlorophthalonitrile (B145054) are substituted by phenoxide ions.

Direct coupling reactions represent a more modern strategy, often involving the C-H activation of an unfunctionalized arene. While historically less common for diaryl ether synthesis compared to Ullmann-type reactions, palladium-catalyzed C-H/C-O coupling methods are an emerging field. These reactions can, in principle, form a diaryl ether by coupling a phenol directly with an aromatic C-H bond, avoiding the need to pre-functionalize the arene with a halide.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in aromatic chemistry but is not a direct method for forming the diaryl ether bond. Instead, its strategic importance lies in the synthesis of the necessary precursors for other methods like the Ullmann reaction.

Key EAS reactions that can be used to prepare starting materials for this compound synthesis include:

Halogenation: The bromination or chlorination of benzene (B151609) or phenol derivatives using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can produce the aryl halides required for Ullmann or SNAr reactions.

Nitration: The introduction of a nitro group (—NO₂) using nitric and sulfuric acid can be used to activate an aromatic ring for subsequent SNAr.

Sulfonation: The addition of a sulfonic acid group (—SO₃H) can be used as a blocking group to direct other substituents before being removed.

Therefore, while not a direct C-O bond-forming reaction for this target, EAS is an indispensable tool for tailoring the electronic and structural properties of the starting materials.

Advanced and Green Synthetic Strategies

Recent research has focused on developing more sustainable and efficient methods for diaryl ether synthesis, minimizing waste, avoiding harsh conditions, and eliminating the need for expensive or toxic reagents.

Building upon the modified Ullmann reaction, a significant advancement has been the development of ligand-free copper-catalyzed systems. These processes offer a greener and more cost-effective alternative by eliminating the need for often complex and expensive organic ligands. The key to these systems is often the choice of solvent, which can play a crucial role in stabilizing the copper catalyst and facilitating the reaction. Solvents such as dimethyl sulfoxide (DMSO) and biodegradable deep eutectic solvents (DES) have been shown to promote C-O bond formation effectively without auxiliary ligands. nih.govresearchgate.net These reactions can proceed under aerobic conditions and offer high yields for the synthesis of various diaryl ethers. nih.gov

The table below summarizes findings for various ligand-free systems.

| Catalyst System | Base | Solvent | Temperature (°C) | Key Feature |

| CuI | K₃PO₄ | DMSO | Prolonged Heating | Overcomes the need for organic ligands. researchgate.net |

| Cu(I) or Cu(II) | K₂CO₃ | Choline Chloride-based DES | 80 - 100 | Uses biodegradable eutectic mixtures as solvent. nih.gov |

| Copper | Cs₂CO₃ | DMF | 100 | Effective for O-arylation of phenols with nitroarenes. rsc.org |

Oxidative Coupling Polymerization for Oligomers and Poly(diphenoxybenzene)

Oxidative coupling polymerization is a powerful technique for synthesizing poly(phenylene ether)s (PPEs) or poly(phenylene oxide)s (PPOs), which are high-performance thermoplastics. sci-hub.se This method can be adapted to produce oligomers and polymers of diphenoxybenzene. The polymerization of 1,4-diphenoxybenzene (B1210776) has been successfully achieved using ferric chloride (FeCl₃) as an oxidant in a nitrobenzene (B124822) solution. researchgate.net This process proceeds via an oxidative C-C coupling mechanism to form the polymer backbone.

The general mechanism involves the oxidation of the monomer to generate aryloxy radicals. These radicals then couple to form dimers, oligomers, and ultimately high molecular weight polymers. sci-hub.se Various transition metal catalysts, including those based on copper, manganese, and vanadium, are commonly used to facilitate this polymerization in the presence of an oxidant, typically oxygen. uc.eduacs.org This strategy allows for the creation of novel polymers with tailored thermal and mechanical properties based on the diphenoxybenzene repeating unit. researchgate.net

Regioselective Functionalization and Derivatization Approaches

The inherent reactivity of the aromatic rings in this compound allows for various functionalization and derivatization reactions. The phenoxy groups are ortho-, para-directing activators, which influences the position of incoming substituents during electrophilic aromatic substitution. Understanding and controlling the regioselectivity of these reactions is crucial for the synthesis of specifically substituted derivatives with desired properties.

The introduction of functional groups onto the this compound scaffold can be achieved through various electrophilic aromatic substitution reactions. A notable example of high regioselectivity is observed in the nitration of 1,2-dialkoxybenzenes, a class of compounds to which this compound belongs. Research has shown that the dinitration of 1,2-dialkoxybenzenes proceeds with remarkable regioselectivity, leading exclusively to the formation of the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.gov This high degree of control is attributed to the electronic effects of the alkoxy groups, which direct the incoming nitro groups to the para positions relative to the ether linkages.

This principle can be extended to this compound, where the two phenoxy groups activate the benzene ring towards electrophilic attack. The dinitration is expected to yield predominantly the 4,5-dinitro-1,2-diphenoxybenzene derivative. This selective substitution is a powerful tool for synthesizing precursors for more complex molecules, such as Schiff base macrocycles. nih.gov

| Starting Material | Reagents | Major Product | Reference |

|---|---|---|---|

| This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4,5-Dinitro-1,2-diphenoxybenzene | nih.gov |

While nitration shows high regioselectivity, other electrophilic substitutions such as halogenation and Friedel-Crafts alkylation or acylation would also be directed by the phenoxy groups. However, mixtures of ortho and para substituted isomers might be expected, and achieving high regioselectivity could require specific catalysts or reaction conditions. Further research into these areas would be beneficial for expanding the library of specifically substituted this compound derivatives.

Targeted oxidation of this compound offers a pathway to introduce hydroxyl groups or other oxygen-containing functionalities, leading to the formation of valuable derivatives. While specific studies on the targeted oxidation of this compound are not extensively reported, insights can be drawn from the broader field of aromatic compound oxidation, particularly through enzymatic methods which are known for their high selectivity.

Enzymes such as cytochrome P450 monooxygenases and laccases are known to catalyze the oxidation of a wide range of aromatic compounds. researchgate.netnih.govyoutube.comyoutube.comrsc.org Cytochrome P450 enzymes, for instance, are capable of hydroxylating aromatic rings through a radical-based mechanism, often with high regio- and stereoselectivity. youtube.com The active site of the enzyme can orient the substrate in a way that directs the oxidation to a specific position. For this compound, this could potentially lead to the formation of hydroxylated derivatives on either the central benzene ring or the peripheral phenyl groups.

Laccase-mediator systems provide another avenue for the controlled oxidation of phenolic and non-phenolic aromatic compounds. nih.govrsc.orgmdpi.comnih.gov These systems can generate reactive species that selectively oxidize the substrate. The specific products formed would depend on the reaction conditions, the mediator used, and the inherent reactivity of the this compound molecule.

Potential targeted oxidation reactions could lead to the formation of catechols, hydroquinones, or other hydroxylated derivatives. The development of such selective oxidation methods would be a significant advancement in the derivatization of this compound, providing access to a new range of functionalized compounds.

| Starting Material | Potential Oxidizing System | Potential Product(s) | Rationale |

|---|---|---|---|

| This compound | Cytochrome P450 | Hydroxylated this compound derivatives | Enzymatic C-H activation and hydroxylation of aromatic rings. researchgate.netyoutube.comyoutube.com |

| This compound | Laccase-Mediator System | Oxidized and/or hydroxylated derivatives | Mediated oxidation of aromatic compounds. nih.govrsc.orgmdpi.comnih.gov |

Reactivity and Mechanistic Investigations of 1,2 Diphenoxybenzene

Fundamental Reaction Pathways of Diaryl Ethers

The photochemistry of diaryl ethers like 1,2-diphenoxybenzene is distinct from their thermal reactions, offering alternative pathways to molecular rearrangement and bond formation. A primary photochemical process for aryl ethers is the Photo-Claisen rearrangement. wikipedia.orgresearchgate.net Unlike the concerted pericyclic mechanism of the thermal Claisen rearrangement, the photo-induced variant proceeds through a stepwise radical mechanism. wikipedia.org This process is initiated by the absorption of ultraviolet light, which promotes the molecule to an electronically excited state.

The key mechanistic step is the homolytic cleavage of one of the carbon-oxygen (C–O) ether bonds. For this compound, this cleavage generates a phenoxyl radical and a 2-phenoxyphenyl radical. These radicals are formed as a singlet radical pair confined within a solvent cage. researchgate.net From within this cage, several reaction pathways are possible:

Radical Recombination: The radical pair can recombine to form new C-C bonds. The phenoxyl radical can attack the ortho or para positions of the 2-phenoxyphenyl radical, leading to the formation of hydroxyl-substituted terphenyls. This pathway is analogous to the classic Photo-Fries rearrangement observed in aryl esters. wikipedia.org

Cage Escape: The radicals can diffuse out of the solvent cage. The escaped phenoxyl radical can abstract a hydrogen atom from the solvent or another molecule to form phenol (B47542), while the 2-phenoxyphenyl radical can undergo other reactions.

Cyclization: In some diaryl ether systems, an intermediate ylide may form, which can be subsequently oxidized to yield cyclized products such as dibenzofurans. tandfonline.com

The Photo-Claisen rearrangement of aryl ethers can thus produce a variety of products, including ortho- and para-rearranged phenols and the parent phenol from the cleavage of the ether group. wikipedia.orgresearchgate.net The distribution of these products is influenced by factors such as the solvent, which affects the stability and lifetime of the caged radical pair.

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Singlet Excited State | This compound molecule after absorption of a photon. | Initiates the photochemical reaction sequence. |

| Caged Radical Pair | A phenoxyl radical and a 2-phenoxyphenyl radical held in close proximity by the solvent cage. | Central intermediate leading to recombination products or cage escape products. |

| Ylide Intermediate | A species formed through an alternative photochemical pathway. | Can be oxidized to form heterocyclic products like dibenzofurans. tandfonline.com |

The C(sp²)–O ether bond in diaryl ethers is notably strong, with a bond dissociation energy of approximately 314 kJ/mol, making its cleavage a chemically challenging process. researchgate.net Traditional thermal methods for cleaving these bonds often require harsh conditions. However, modern photocatalytic methods have been developed that enable the cleavage of diaryl ether linkages under mild, room-temperature conditions. researchgate.netresearchgate.net

One such approach is uranyl-photocatalyzed hydrolysis. In this system, a uranyl cation (UO₂²⁺) catalyst, upon excitation by visible light, initiates a single electron transfer (SET) from the diaryl ether molecule. acs.org This generates a diaryl ether radical cation and a reduced uranyl species. The radical cation is highly reactive and undergoes C–O bond scission. An 18O-labeling experiment demonstrated that the oxygen atoms for the resulting hydroxyl groups on the products originate from water in the reaction medium. acs.org For a symmetrical diaryl ether, this process yields two equivalents of the corresponding phenol. In the case of an unsymmetrical diaryl ether like this compound, the cleavage would result in the formation of phenol and 1,2-dihydroxybenzene (catechol).

Another visible-light photoredox catalytic system employs an acridinium (B8443388) photocatalyst in combination with a Lewis acid. researchgate.net The mechanism is proposed to involve the generation of an aryl carboxylic radical which then performs a selective electrophilic attack on one of the electron-rich aromatic rings of the diaryl ether, ultimately leading to the cleavage of the C–O bond. researchgate.netresearchgate.net These photocatalytic strategies represent significant advances, allowing for the controlled deconstruction of robust diaryl ether structures into valuable phenolic compounds under ambient conditions.

| Reactant | Catalyst System | Primary Products | Reference |

|---|---|---|---|

| This compound | UO₂²⁺ / Visible Light / H₂O | Phenol, 1,2-Dihydroxybenzene (Catechol) | acs.org |

Role in Chemical Processes and Interactions

Pyrolysis involves the thermal decomposition of a compound at elevated temperatures in an inert atmosphere. For ethers, the primary initiation step during pyrolysis is the homolytic cleavage of a carbon-oxygen bond to generate radical intermediates. researchgate.net Studies on 1,2-dimethoxybenzene (B1683551), a structurally related compound, show that thermal decomposition occurs at temperatures between 750 and 900 K, with the initial step being the cleavage of the O–CH₃ bond. rsc.org By analogy, the pyrolysis of this compound would be expected to initiate via the homolytic scission of one of the C–O aryl ether bonds. This would produce a phenoxyl radical and a 2-phenoxyphenyl radical, which can then propagate further decomposition and rearrangement reactions.

The radicals generated during the thermal or photochemical degradation of this compound can influence polymerization processes. Many polymerization reactions proceed via a free-radical chain mechanism. Compounds that can trap these propagating radicals are known as polymerization inhibitors or radical scavengers. fujifilm.com Phenolic compounds and the phenoxyl radicals derived from them are well-known for their ability to act as antioxidants and radical scavengers. mdpi.com They can terminate the polymerization chain reaction by reacting with the growing polymer radical, forming a stable species that is unable to propagate the chain further.

Therefore, while this compound itself may not be a primary inhibitor, its decomposition products—phenol and phenoxyl radicals—are capable of inhibiting free-radical polymerization. mdpi.com This suggests that in environments where this compound is subjected to heat or light, it can indirectly lead to the inhibition of nearby polymerization reactions due to the in-situ formation of these radical-scavenging species.

The oxidative degradation of this compound is expected to follow mechanisms established for its constituent aromatic rings, benzene (B151609) and phenol. A primary pathway for the atmospheric or chemical oxidation of aromatic compounds involves the hydroxyl radical (•OH). rsc.org The reaction is initiated by the electrophilic addition of the •OH radical to one of the benzene rings of the this compound molecule. This addition breaks the aromaticity and forms a resonance-stabilized hydroxycyclohexadienyl-type radical. researchgate.net

In the presence of molecular oxygen (O₂), this radical adduct rapidly adds an oxygen molecule to form a peroxyl radical (ROO•). researchgate.net This peroxyl radical is a key intermediate that can undergo several reactions. A major pathway involves the unimolecular elimination of a hydroperoxyl radical (HO₂•), which regenerates the aromatic ring and results in the formation of a hydroxylated derivative of this compound. rsc.org

Further oxidation can lead to the formation of additional hydroxyl groups and, eventually, ring-opening products. Moreover, the phenoxy groups themselves can be targets of oxidation. Phenoxyl radicals formed during these processes can engage in redox-cycling, potentially leading to the generation of other reactive oxygen species (ROS) like superoxide (B77818) radicals, which can contribute to further oxidative damage. nih.gov

| Intermediate Species | Formation Pathway | Subsequent Fate |

|---|---|---|

| Hydroxycyclohexadienyl-type radical | Addition of •OH to an aromatic ring. researchgate.net | Reacts with O₂ to form a peroxyl radical. |

| Peroxyl radical (ROO•) | Addition of O₂ to the hydroxycyclohexadienyl radical. | Eliminates HO₂• to form a hydroxylated product or undergoes other reactions. rsc.org |

| Phenoxyl radical | Hydrogen abstraction from a hydroxylated product or direct oxidation. | Participates in redox cycling and termination reactions. nih.gov |

1,2 Diphenoxybenzene in Catalysis and Coordination Chemistry

Ligand Design and Synthesis based on Phenoxybenzene Skeletons

The 1,2-diphenoxybenzene scaffold serves as a foundational structure for designing ligands intended for specific catalytic and coordination applications. By modifying the peripheral phenyl rings or the central benzene (B151609) ring, functionalities can be introduced that dictate the resulting metal complex's geometry, stability, and reactivity.

The introduction of phosphine (B1218219) groups onto the this compound skeleton, particularly at the ortho positions of the phenoxy rings, leads to the formation of bidentate aryldiphosphine ligands. These ligands are of significant interest in catalysis, especially in palladium-catalyzed cross-coupling reactions. The ortho-substituents exert a profound influence on the catalytic activity and selectivity of the metal center. researchgate.netdicp.ac.cn The steric bulk of these substituents can promote reductive elimination, a key step in many catalytic cycles, and can help stabilize the active catalytic species.

The design of such ligands often draws inspiration from established backbones like xylene or ferrocene, which have been successfully used to create effective bidentate phosphine ligands for processes like the carbonylation of alkenes. researchgate.netnih.gov For a this compound-based diphosphine ligand, the synthesis would typically involve ortho-lithiation of the phenoxy groups followed by quenching with a chlorophosphine reagent. The flexibility of the ether linkage, combined with the steric and electronic properties tuned by the phosphine substituents (e.g., tert-butyl, phenyl, or pyridyl groups), allows for the creation of a diverse library of ligands for catalytic screening. researchgate.netrsc.org

Carboxylate groups can be introduced onto the this compound framework to create polydentate ligands capable of forming robust coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com The synthesis of such ligands could be achieved through the carboxylation of the aromatic rings. The resulting polycarboxylate ligands can coordinate to metal ions in various modes, acting as bridges between multiple metal centers to build extended one-, two-, or three-dimensional structures. nih.govnih.gov

The coordination environment around the metal ion is dictated by the number and position of the carboxylate groups on the ligand and the nature of the metal itself. For instance, using a tetracarboxylate ligand derived from this compound with zinc(II) ions could lead to the formation of coordination polymers with luminescent properties or porous structures suitable for gas sorption or heterogeneous catalysis. nih.govmdpi.com The rigidity and conformational adaptability of the diphenoxybenzene core are key features that influence the final architecture of the resulting coordination polymer. mdpi.com

Ligands derived from this compound, such as the aryldiphosphines and carboxylates discussed previously, readily form complexes with a variety of transition metals. The coordination chemistry of these ligands is fundamental to their application in catalysis. Diphosphine ligands typically chelate to a single metal center, forming a stable complex that is the basis for the active catalyst. nih.govnih.gov The properties of these complexes can be studied using techniques like NMR spectroscopy and X-ray crystallography to understand the metal-ligand bonding and the geometry around the metal center. researchgate.netrsc.org

For example, a diphosphine ligand based on this compound would be expected to coordinate with palladium(II) precursors to form square planar complexes, which are active in cross-coupling and carbonylation reactions. nih.gov Similarly, carboxylate ligands derived from this scaffold can form complexes with first-row transition metals like iron, cobalt, or copper. nih.govresearchgate.net The study of these complexes reveals how the ligand framework enforces specific coordination geometries and influences the electronic properties of the metal center, which in turn dictates their catalytic or material properties. nih.govrsc.org

Catalytic Applications

The unique properties of ligands derived from this compound make them valuable in various catalytic applications. The compound itself also has potential as a specialized solvent.

Diphosphine ligands with a this compound backbone are particularly well-suited for palladium-catalyzed homogeneous reactions, such as the alkoxycarbonylation of alkenes. nih.gov This industrial process transforms simple alkenes into more valuable esters. researchgate.netmdpi.com The activity and selectivity of the palladium catalyst are highly dependent on the structure of the phosphine ligand. nih.govmdpi.com

A catalyst system comprising a palladium precursor and a this compound-derived diphosphine ligand would be expected to show high efficiency in the carbonylation of various alkenes, including sterically hindered substrates. nih.govnih.gov The "bite angle" of the chelating diphosphine ligand, which is the P-Pd-P angle, is a critical parameter that influences the outcome of the reaction. The flexible diaryl ether backbone of this compound allows for a range of bite angles, which can be further tuned by substituents on the phosphine groups. This tunability is crucial for optimizing the catalyst for specific substrates, aiming for high turnover numbers (TON) and turnover frequencies (TOF). researchgate.netnih.gov

Table 1: Representative Performance in Palladium-Catalyzed Methoxycarbonylation of Alkenes with Analogous Diphosphine Ligands

| Alkene Substrate | Ligand Type | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Selectivity (%) |

| Ethylene | Pyridyl-phosphine | >1,425,000 | 44,000 | >99 |

| "Diisobutene" | Ferrocenyl-phosphine | - | - | >99 |

| 1-Octene | Ferrocenyl-phosphine | 9600 | - | - |

This table presents data for catalyst systems with backbones analogous to this compound to illustrate the potential performance in alkene carbonylation. Data sourced from references researchgate.netnih.govnih.gov.

This compound possesses properties that make it a candidate for use as a solvent in specific organometallic reactions. Like its isomer diphenyl ether, it is a high-boiling, thermally stable, and polar aprotic solvent. These characteristics are advantageous for reactions that require high temperatures and an inert medium.

In many organometallic reactions, such as those involving Grignard or organolithium reagents, the choice of solvent is critical. libretexts.orgwisc.edu While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are common, their low boiling points limit the accessible temperature range. wisc.edu this compound could serve as a high-temperature solvent for reactions like Suzuki, Heck, or Stille cross-couplings, which often benefit from elevated temperatures to achieve reasonable reaction rates, particularly with less reactive substrates. Its ability to dissolve organometallic complexes and its inertness towards highly reactive reagents would be key advantages in such applications. libretexts.orgmsu.edu

Computational and Theoretical Studies of 1,2 Diphenoxybenzene and Analogues

Electronic Structure and Conformation Analysis

Understanding the three-dimensional arrangement of atoms (conformation) and the distribution of electrons (electronic structure) is fundamental to predicting a molecule's physical properties and chemical reactivity. Computational methods are instrumental in exploring the complex conformational landscape and electronic features of flexible molecules such as 1,2-diphenoxybenzene.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. nih.gov It is widely employed to predict a variety of molecular properties, such as optimized geometries, electronic energies, and the distribution of electron density.

For molecules like this compound and its analogues, DFT calculations can determine the most stable conformations by optimizing the molecular geometry to find the lowest energy arrangement of atoms. nih.gov These calculations provide key insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape.

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.govnih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. nih.govscispace.com

Table 1: Representative DFT-Calculated Properties for an Aromatic Ether Analogue This table presents typical data obtained from DFT calculations for an analogous aromatic compound, illustrating the types of properties that would be calculated for this compound.

| Property | Calculated Value | Description |

| Total Energy | -172,318.37 eV (Example) | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| HOMO Energy | -6.5 eV (Example) | Energy of the Highest Occupied Molecular Orbital, indicating the tendency to donate electrons. |

| LUMO Energy | -1.2 eV (Example) | Energy of the Lowest Unoccupied Molecular Orbital, indicating the tendency to accept electrons. |

| HOMO-LUMO Gap (Eg) | 5.3 eV (Example) | The energy difference between HOMO and LUMO, related to the molecule's chemical stability and reactivity. |

| Dipole Moment | 2.1 Debye (Example) | A measure of the net molecular polarity, arising from the non-uniform distribution of charge. |

Data are illustrative and based on findings for analogous dimethoxybenzene derivatives. nih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful experimental technique for probing the unoccupied electronic states of a molecule. arxiv.orgmpg.de It involves exciting a core electron (e.g., from the carbon or oxygen 1s orbital) to an empty molecular orbital. The resulting spectrum provides a detailed fingerprint of the molecule's unoccupied orbitals (like the LUMO and higher-energy orbitals) and can reveal information about molecular orientation, particularly for molecules adsorbed on surfaces. arxiv.orgnih.gov

Computational simulations are essential for the accurate interpretation of complex NEXAFS spectra. tcd.ie Using methods based on DFT, such as the transition potential (TP) approach, researchers can calculate the theoretical NEXAFS spectra for a given molecule. arxiv.org These simulations predict the energies and intensities of electronic transitions from core levels to various unoccupied orbitals (e.g., π* and σ* states). arxiv.org

By comparing the simulated spectra with experimental data, scientists can validate the computational model and make definitive assignments of spectral features to specific electronic transitions. tcd.ie For aromatic ethers like this compound, this combined approach could be used to characterize the nature of its unoccupied molecular orbitals and understand how its electronic structure is perturbed by its environment, for instance, when interacting with a metal surface. aip.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a vital tool for mapping the detailed step-by-step pathways of chemical reactions. researchgate.net It allows for the characterization of transient species like transition states, which are often impossible to observe directly in experiments.

To understand how a chemical reaction proceeds, chemists use computational methods to explore the potential energy surface (PES) that connects reactants to products. The reaction pathway is the minimum energy route along this surface. A key point on this pathway is the transition state (TS), which is a high-energy, unstable configuration that represents the energy barrier to the reaction. chemrxiv.org

Computational algorithms can locate the precise geometry of a transition state (a first-order saddle point on the PES). arxiv.org Once a TS is found, further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can be performed to confirm that the transition state correctly connects the desired reactants and products.

For reactions involving this compound or its analogues, such as nucleophilic aromatic substitution (SNAr), computational studies can predict the structure of the transition state. For example, in the reaction of a phenoxide ion with a perfluoroaromatic ring, calculations can determine the bond lengths and angles of the atoms at the peak of the reaction barrier. mdpi.com This provides a detailed picture of how bonds are formed and broken during the reaction. Recent advances in machine learning also offer promising new methods for rapidly predicting transition state structures. researchgate.netarxiv.org

A primary goal of mechanistic studies is to understand why certain products are formed over others (selectivity) and how fast a reaction occurs (kinetics). Computational chemistry provides quantitative answers by calculating the energetics of the reaction pathway.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. When a reaction can proceed through multiple pathways to yield different products (e.g., substitution at different positions on an aromatic ring), the product corresponding to the pathway with the lowest activation energy will be the major, or kinetically favored, product.

For instance, in the SNAr substitution of perfluoropyridazine with a phenoxy group, DFT calculations have been used to determine the activation energies for substitution at different carbon atoms. mdpi.com The results showed that substitution at the C4 position had a significantly lower activation energy than substitution at the C3 position, correctly predicting the observed regioselectivity. mdpi.com Similar analyses for this compound could predict its reactivity and selectivity in various organic transformations.

Table 2: Illustrative Energetics for Competing Reaction Pathways in an SNAr Reaction This table provides a representative example of how activation energies are used to predict reaction selectivity for an analogous reaction involving a phenoxide nucleophile.

| Reaction Pathway | Calculated Activation Energy (Ea) | Predicted Outcome |

| Pathway A: Substitution at Position 4 | 15.5 kcal/mol (Example) | Kinetically Favored: This pathway has the lower energy barrier and will proceed faster, yielding the major product. |

| Pathway B: Substitution at Position 3 | 21.1 kcal/mol (Example) | Disfavored: This pathway has a higher energy barrier and will be significantly slower. |

| ΔEa (Pathway B - Pathway A) | 5.6 kcal/mol (Example) | The large difference in activation energy indicates high selectivity for Pathway A. |

Data are illustrative and based on findings for the reaction of phenoxide with perfluoropyridazine. mdpi.com

Supramolecular Chemistry Involving 1,2 Diphenoxybenzene Structures

Molecular Recognition and Host-Guest Chemistry with Diphenoxybenzene-based Systems

Molecular recognition, a cornerstone of supramolecular chemistry, involves the selective binding of one molecule (guest) by another (host) through non-covalent interactions. While specific host-guest systems directly employing 1,2-diphenoxybenzene as a primary host are not extensively detailed in the surveyed literature, the broader class of diphenoxybenzene derivatives and related aromatic ethers can serve as building blocks or guests in such systems.

Research into related macrocyclic structures, such as biphenarenes, highlights the potential for diphenoxybenzene units to be incorporated into larger host molecules. These macrocycles can be designed to encapsulate specific guest molecules, with the cavity size and functional groups dictating selectivity semanticscholar.org. The phenoxy groups in diphenoxybenzene derivatives can participate in interactions like hydrogen bonding or pi-pi stacking, contributing to the binding affinity and selectivity of a host system. For instance, the oxygen atoms of the ether linkages can act as hydrogen bond acceptors, while the aromatic rings can engage in pi-pi interactions with complementary guests ontosight.aiwikipedia.org.

Self-Assembly Processes and Formation of Ordered Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. The aromatic nature and the ether linkages of this compound predispose it to participate in self-assembly processes.

A notable example of self-assembly involving a diphenoxybenzene derivative is found in the crystal structure of 4,5-diphenoxybenzene-1,2-dicarbonitrile iucr.orgresearchgate.net. In this compound, the molecules self-assemble into helical supramolecular chains along the wikipedia.org crystallographic direction iucr.orgresearchgate.net. This assembly is primarily mediated by specific intermolecular interactions, as detailed in the following section. The ability of such substituted diphenoxybenzene systems to form ordered one-dimensional structures suggests that the parent this compound could also exhibit self-assembly behavior, potentially forming crystalline lattices or other supramolecular aggregates depending on the specific conditions and presence of other interacting species.

Intermolecular Interactions and Crystal Packing Analysis (e.g., C-H...N Mediated Chains)

The specific arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a complex interplay of intermolecular forces. These forces are crucial for understanding and designing supramolecular architectures.

In the case of 4,5-diphenoxybenzene-1,2-dicarbonitrile, crystal packing analysis revealed the formation of helical supramolecular chains along the wikipedia.org direction iucr.orgresearchgate.net. These chains are predominantly formed through C-H···N interactions iucr.orgresearchgate.net. In these interactions, hydrogen atoms from the phenyl rings act as donors, and the nitrogen atoms of the nitrile groups act as acceptors iucr.orgresearchgate.net. The specific geometry and orientation of the diphenoxybenzene core, with its phenyl rings exhibiting dihedral angles of approximately 73.68° and 84.65° with the central benzene (B151609) ring, contribute to the formation of these ordered helical structures iucr.orgresearchgate.net.

Other intermolecular interactions that are generally important in crystal packing and could be relevant for this compound include:

π-π stacking: The aromatic rings within this compound can engage in face-to-face or edge-to-face interactions with neighboring aromatic systems, contributing to structural organization mdpi.com.

C-H···O interactions: The hydrogen atoms on the aromatic rings could potentially interact with the oxygen atoms of the ether linkages in neighboring molecules, although these are generally weaker than C-H···N interactions rsc.org.

The analysis of intermolecular interactions, such as those observed in the dicarbonitrile derivative, is vital for understanding how molecules like this compound can be utilized in crystal engineering and the design of functional materials.

Future Directions and Emerging Research Areas for 1,2 Diphenoxybenzene

Integration with Nanoscience and Nanotechnology for Functional Materials

The incorporation of 1,2-diphenoxybenzene into nanoscale architectures holds promise for creating novel functional materials with tailored properties. Research is exploring its potential use in:

Nanocomposites: Integrating this compound into polymer matrices or hybrid organic-inorganic nanomaterials could enhance thermal stability, mechanical strength, and introduce specific electronic or optical characteristics. For instance, studies on related compounds like 1,4-diphenoxybenzene (B1210776) have shown that incorporation into polymers can improve thermal stability and mechanical properties smolecule.com. The rigid aromatic structure of this compound could similarly contribute to more robust nanocomposite structures.

Functionalized Nanoparticles: this compound derivatives could be synthesized and attached to nanoparticles to impart specific surface functionalities. This could lead to advanced materials for catalysis, drug delivery, or sensing applications, where precise control over surface chemistry is crucial sintef.no.

Sensor Applications: The electronic and optical properties of diaryl ether structures are of interest for sensor development mdpi.comosaka-u.ac.jp. Future research may explore how this compound, when integrated with nanomaterials, can contribute to the development of highly sensitive and selective sensors for environmental monitoring or biomedical diagnostics.

Sustainable Synthesis and Green Chemistry Innovations

The development of more environmentally friendly and efficient synthetic routes for this compound is a key area for future research. Current trends in green chemistry are being applied to diaryl ether synthesis, suggesting potential pathways for this compound:

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated as a highly efficient method for synthesizing diaryl ethers, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating organic-chemistry.orgresearchgate.netscispace.comtsijournals.com. Future work could focus on optimizing microwave-assisted protocols for the direct synthesis of this compound, potentially without the need for catalysts organic-chemistry.org.

Catalytic Approaches: The development of novel, earth-abundant metal catalysts (e.g., copper-based systems) or metal-free catalytic methods for C-O coupling reactions is an active area. These approaches aim to reduce reliance on precious metals and operate under milder conditions rsc.orgresearchgate.netjsynthchem.combohrium.com. Exploring ligand-free or heterogeneous catalytic systems for the synthesis of this compound would align with green chemistry principles.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, control, and scalability for chemical synthesis, particularly for reactions involving hazardous intermediates or exothermic processes wuxiapptec.comdurham.ac.ukseqens.comresearchgate.netnih.gov. Adapting flow chemistry techniques for the synthesis of this compound could lead to more efficient and safer production methods.

Exploration of Novel Functional Materials and Devices with Enhanced Performance

Beyond nanoscience, this compound is being considered for the development of advanced materials and devices that require enhanced performance characteristics.

High-Performance Polymers and Materials: The inherent thermal stability and rigid aromatic structure of diaryl ethers make them attractive for high-performance polymers. For instance, poly(1,4-diphenoxybenzene) has been synthesized and investigated for proton exchange membranes, showing comparable proton conductivity to Nafion researchgate.net. Research into incorporating this compound into polymer backbones, such as poly(aryl ether ketone)s (PEKs), could yield materials with exceptional thermal stability, chemical resistance, and mechanical strength, suitable for demanding applications mdpi.comscispace.comacs.org. The thermal decomposition of PEEK, for example, can lead to 1,4-diphenoxybenzene diradicals mdpi.com, highlighting the stability of such structures.

Organic Electronics and Photonics: Diaryl ether moieties are present in various organic electronic materials cas.cz. Future research could explore the potential of this compound derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other optoelectronic devices, aiming to achieve enhanced charge transport, tunable optical properties, or improved device stability.

Advanced Functional Devices: The exploration of novel functional materials derived from this compound may extend to areas such as advanced coatings, specialized lubricants, or components in energy storage devices, leveraging its thermal and chemical resilience.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-diphenoxybenzene in laboratory settings?

- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution, where phenoxide ions react with 1,2-dihalobenzenes under basic conditions. For example, using 1,2-difluorobenzene and phenol in the presence of K₂CO₃ as a base at 120–150°C in a polar aprotic solvent (e.g., DMF) for 12–24 hours .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via melting point analysis (expected ~188°C) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : Use H and C NMR to confirm aromatic proton environments and ether linkages. Compare with reference data from NIST Chemistry WebBook .

- Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak at m/z 294 (C₁₈H₁₄O₂) .

- Thermal Analysis : Differential scanning calorimetry (DSC) can verify melting behavior and thermal stability up to 188°C .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid contact with moisture or strong oxidizers (e.g., peroxides), which may induce decomposition into CO, CO₂, and phosphorus oxides .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How to design experiments to investigate the thermal decomposition pathways of this compound?

- Methodological Answer :

- Techniques : Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) or FTIR to identify volatile decomposition products (e.g., CO, phenoxy radicals) .

- Conditions : Heat samples at 5–10°C/min under N₂ or air to compare oxidative vs. inert degradation.

- Data Interpretation : Cross-reference observed mass losses with theoretical degradation mechanisms (e.g., cleavage of ether linkages) .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer :

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra and compare with experimental results .

- Isotopic Labeling : Use O-labeled derivatives to confirm ether bond assignments in complex spectra .

- Collaborative Analysis : Cross-validate data with crystallographic studies (e.g., single-crystal X-ray diffraction) to resolve ambiguities in substituent positioning .

Q. What advanced applications does this compound have in materials science?

- Methodological Answer :

- Organic Electronics : Its planar aromatic structure makes it a candidate for charge-transfer cocrystals. Synthesize cocrystals with electron-deficient acceptors (e.g., TCNQ) and analyze charge mobility via Hall effect measurements .

- Polymer Additives : Investigate its role as a flame retardant by blending with polymers (e.g., epoxy resins) and testing LOI (limiting oxygen index) values. Monitor thermal stability via cone calorimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.